molecular formula C10H14BFO3 B1284254 5-Butoxy-2-fluorophenylboronic acid CAS No. 849062-31-3

5-Butoxy-2-fluorophenylboronic acid

Cat. No. B1284254
CAS RN: 849062-31-3
M. Wt: 212.03 g/mol
InChI Key: GKZWJVVFPFQIDP-UHFFFAOYSA-N
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Description

5-Butoxy-2-fluorophenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has a molecular weight of 212.03 g/mol . The IUPAC name for this compound is (5-butoxy-2-fluorophenyl)boronic acid .


Molecular Structure Analysis

The compound has a structure that includes a boronic acid group and a fluorophenyl moiety . The InChI string representation of the molecule is InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-10 (12)9 (7-8)11 (13)14/h4-5,7,13-14H,2-3,6H2,1H3 .


Chemical Reactions Analysis

Due to the presence of both a boronic acid group and a fluorophenyl moiety, it can participate in various coupling reactions, particularly Suzuki-Miyaura couplings, to form carbon-carbon bonds with other organic fragments.


Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The topological polar surface area is 49.7 Ų . The exact mass and monoisotopic mass are both 212.1020026 g/mol .

Scientific Research Applications

Radiopharmaceutical Precursors

5-Butoxy-2-fluorophenylboronic acid has been utilized in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Specifically, its derivatives have been employed as precursors for the synthesis of fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA, which are vital in PET imaging. The presence of labile protective groups in these derivatives is advantageous as it allows for their removal without the use of harsh chemicals, crucial for automation in modern synthesis apparatus (Orlovskaja et al., 2016).

Synthesis of Benzonaphthyridin-5-ones

The compound has been used in microwave-assisted Suzuki cross-coupling reactions. This methodology enabled the rapid synthesis of key intermediates for anionic ring closure, resulting in high yields of benzonaphthyridin-5-ones (Cailly et al., 2006).

Halodeboronation Studies

In scientific research, 5-Butoxy-2-fluorophenylboronic acid has been involved in studies exploring the halodeboronation of aryl boronic acids. This has led to the development of scalable synthesis methods for compounds like 2-bromo-3-fluorobenzonitrile, demonstrating the compound's relevance in the broader context of organic synthesis (Szumigala et al., 2004).

Applications in Oncology

In oncology research, derivatives of phenylboronic acid, including 5-Butoxy-2-fluorophenylboronic acid, have shown promising results. They have been evaluated as potential anticancer agents, exhibiting strong antiproliferative and proapoptotic effects in cancer cells, specifically in ovarian cancer cells. This research highlights their potential as novel anticancer agents (Psurski et al., 2018).

Mechanism of Action

Target of Action

5-Butoxy-2-fluorophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 5-Butoxy-2-fluorophenylboronic acid is the formation of a new carbon-carbon bond through the SM cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-Butoxy-2-fluorophenylboronic acid is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly affect the efficiency of the SM cross-coupling reaction . Furthermore, the stability of the compound can be affected by exposure to air and moisture.

properties

IUPAC Name

(5-butoxy-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZWJVVFPFQIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584484
Record name (5-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849062-31-3
Record name B-(5-Butoxy-2-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Butoxy-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Butoxy-2-fluorophenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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